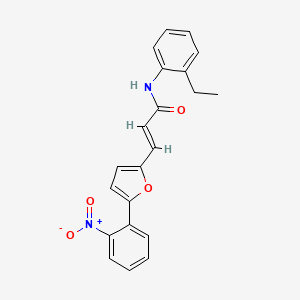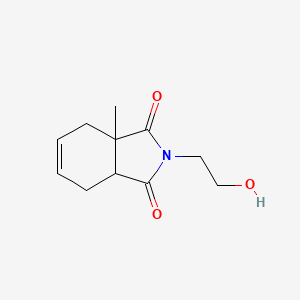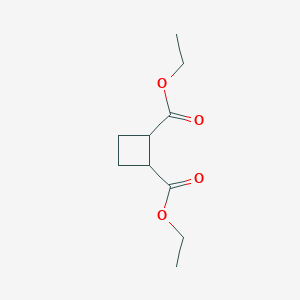
4-Sec-butyl-2,6-dinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Sec-butyl-2,6-dinitrophenol is an organic compound with the molecular formula C₁₀H₁₂N₂O₅ and a molecular weight of 240.2127 g/mol . It is a member of the dinitrophenol family and is known for its use as a herbicide and polymerization inhibitor . This compound is a crystalline orange solid that does not readily dissolve in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Sec-butyl-2,6-dinitrophenol typically involves the nitration of o-sec-butyl phenol. The process begins with a half-sulfonation reaction using sulfuric acid and o-sec-butyl phenol to generate a half-sulfonated liquid . This liquid is then added drop-wise to a mixed acid solution composed of sulfuric acid and nitric acid to carry out a step nitration reaction . The nitration product is isolated after neutralizing, washing, and distillation .
Industrial Production Methods
In industrial settings, the production method of this compound involves the use of waste acid water to reduce spent acid and waste liquid discharge, thereby lowering production costs . This method is more environmentally friendly and cost-effective compared to traditional methods.
Chemical Reactions Analysis
Types of Reactions
4-Sec-butyl-2,6-dinitrophenol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ozone and titanium dioxide in the presence of UV light.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Various polar compounds and degradation intermediates.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted phenolic compounds.
Scientific Research Applications
4-Sec-butyl-2,6-dinitrophenol has several scientific research applications:
Chemistry: Used as an inhibitor for vinyl aromatics polymerization in the petrochemical industry.
Biology: Acts as a chemical inhibitor of photosystem II in plant physiology studies.
Medicine: Investigated for its potential effects on oxidative phosphorylation and metabolic processes.
Industry: Employed as a herbicide for weed control in agriculture.
Mechanism of Action
The mechanism of action of 4-Sec-butyl-2,6-dinitrophenol involves its ability to uncouple oxidative phosphorylation in mitochondria . This process disrupts the production of ATP, leading to increased metabolic rates and energy expenditure . The compound targets the electron transport chain, specifically inhibiting the function of photosystem II in plants .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Another member of the dinitrophenol family, known for its use as a metabolic stimulant and weight loss agent.
2,4-Dinitro-6-methylphenol: A closely related compound used as an insecticide and fungicide.
Uniqueness
4-Sec-butyl-2,6-dinitrophenol is unique due to its sec-butyl group, which enhances its herbicidal activity and polymerization inhibition properties compared to other dinitrophenols . This structural difference also contributes to its distinct mechanism of action and applications in various fields.
Properties
CAS No. |
4097-48-7 |
|---|---|
Molecular Formula |
C10H12N2O5 |
Molecular Weight |
240.21 g/mol |
IUPAC Name |
4-butan-2-yl-2,6-dinitrophenol |
InChI |
InChI=1S/C10H12N2O5/c1-3-6(2)7-4-8(11(14)15)10(13)9(5-7)12(16)17/h4-6,13H,3H2,1-2H3 |
InChI Key |
WJRXGXYMRWUFQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



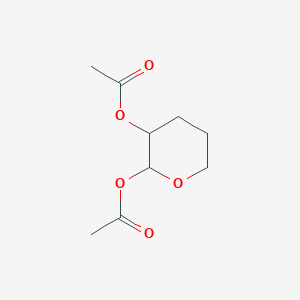

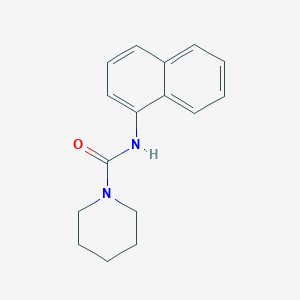

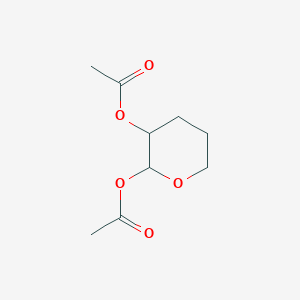
![N-(2-bromodibenzo[b,d]furan-3-yl)acetamide](/img/structure/B11945270.png)
